Disarib

BCL2 inhibition apoptosis induction binding kinetics

Disarib (CAS: Not assigned; IUPAC: 3-((2-(4-chlorobenzyl)-6-(4-bromophenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-yl)methylidene)-1,3-dihydro-2H-indol-2-one) is a small-molecule BCL2 inhibitor developed at the Indian Institute of Science. It is distinguished by a unique binding mode: Disarib predominantly targets the BH1 domain of BCL2, in contrast to the BH3 domain-targeting mechanism of all clinically established BCL2 inhibitors, including the FDA-approved Venetoclax (ABT-199).

Molecular Formula C26H16BrClN4OS
Molecular Weight 547.9 g/mol
Cat. No. B11930424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisarib
Molecular FormulaC26H16BrClN4OS
Molecular Weight547.9 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC3=C(N=C4N3N=C(S4)CC5=CC=C(C=C5)Cl)C6=CC=C(C=C6)Br)C(=O)N2
InChIInChI=1S/C26H16BrClN4OS/c27-17-9-7-16(8-10-17)24-22(14-20-19-3-1-2-4-21(19)29-25(20)33)32-26(30-24)34-23(31-32)13-15-5-11-18(28)12-6-15/h1-12,14H,13H2,(H,29,33)/b20-14-
InChIKeyXGKHRPXTCRZBFB-ZHZULCJRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Disarib: A First-in-Class BH1 Domain-Targeting BCL2 Inhibitor for Selective Apoptosis Activation in BCL2-Dependent Malignancies


Disarib (CAS: Not assigned; IUPAC: 3-((2-(4-chlorobenzyl)-6-(4-bromophenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-yl)methylidene)-1,3-dihydro-2H-indol-2-one) is a small-molecule BCL2 inhibitor developed at the Indian Institute of Science [1]. It is distinguished by a unique binding mode: Disarib predominantly targets the BH1 domain of BCL2, in contrast to the BH3 domain-targeting mechanism of all clinically established BCL2 inhibitors, including the FDA-approved Venetoclax (ABT-199) [2]. This differential binding disrupts the BCL2-BAK interaction (Ki = 12.76 nM) but spares BCL2-BAX and other pro-apoptotic partners [3]. Disarib demonstrates selective cytotoxicity against BCL2-overexpressing cancer cells and CLL patient primary cells while sparing BCL2-low cells and normal tissues, including platelets [4][5]. The compound is currently in preclinical development, supported by a scalable multigram synthesis achieving 98.8% purity [6].

Disarib Procurement Rationale: Why Venetoclax and Other BCL2 Inhibitors Are Not Interchangeable


Generic substitution within the BCL2 inhibitor class is scientifically unsound due to fundamental differences in binding domain specificity, target engagement profiles, and toxicity liabilities. Venetoclax (ABT-199), the only FDA-approved BCL2-specific inhibitor, binds exclusively to the BH3 domain and induces thrombocytopenia through on-target BCL-XL inhibition [1]. In contrast, Disarib binds predominantly to the BH1 domain, a distinct molecular interface, and does not inhibit BCL-XL, resulting in documented platelet sparing [2]. Earlier pan-BCL2 inhibitors such as ABT-263 (Navitoclax) and Obatoclax were abandoned due to dose-limiting thrombocytopenia and off-target toxicities [3]. Disarib's BH1 domain targeting also uniquely disrupts BCL2-BAK while sparing BCL2-BAX and BIM/PUMA interactions, a selectivity profile not replicated by any BH3 mimetic [4]. Furthermore, head-to-head in vivo comparisons demonstrate that Disarib exhibits superior tumor regression efficacy relative to Venetoclax in multiple xenograft models [5]. Substituting Disarib with any other BCL2 inhibitor—including Venetoclax—would therefore alter both the mechanism of apoptosis induction and the safety profile, compromising experimental reproducibility and therapeutic outcomes.

Disarib Evidence-Based Differentiation: Quantitative Comparator Data for Procurement and Experimental Selection


BH1 Domain Binding Affinity vs. Venetoclax (ABT-199): Disarib Exhibits a Ki of 12.76 nM for BCL2-BAK Disruption

Disarib inhibits the BCL2-BAK protein-protein interaction with an inhibition constant (Ki) of 12.76 ± 2.3 nM, as determined by surface plasmon resonance (SPR) analysis [1]. This value is comparable to the reported affinity of Venetoclax for the BCL2 BH3-binding groove (Ki < 0.1 nM), yet the two compounds operate through distinct binding domains. Disarib binds predominantly to the BH1 domain, whereas Venetoclax and all other BH3 mimetics target the BH3-binding hydrophobic cleft [2]. This differential binding mode results in selective disruption of BCL2-BAK heterodimers, with no effect on BCL2-BAX, BIM, or PUMA interactions [1]. In contrast, Venetoclax broadly disrupts multiple BCL2-pro-apoptotic interactions.

BCL2 inhibition apoptosis induction binding kinetics

Selective Cytotoxicity: Disarib Kills BCL2-High Cells While Sparing BCL2-Low and Normal Cells, Validated by Knockdown and Ectopic Expression Studies

Disarib exhibits IC50 values in the low micromolar range (2-10 µM) exclusively in BCL2-overexpressing cancer cell lines (e.g., REH, NALM6, K562), while BCL2-low cell lines (e.g., HeLa, MCF7) remain resistant (IC50 > 50 µM) [1]. This selectivity was validated by siRNA-mediated BCL2 knockdown in sensitive cells, which conferred remarkable resistance to Disarib (IC50 shift >10-fold); conversely, ectopic BCL2 expression in resistant cells restored sensitivity [1]. In chronic lymphocytic leukemia (CLL) patient primary samples, Disarib induced apoptosis in BCL2-high CD19+ cells while sparing BCL2-low normal B cells [1]. In contrast, pan-BCL2 inhibitors such as ABT-263 (Navitoclax) and Obatoclax exhibit cytotoxicity against both BCL2-high and BCL2-low cells, reflecting their broader target profile (inhibition of BCL-XL and MCL-1) [2].

target selectivity cancer cell cytotoxicity BCL2 dependence

In Vivo Tumor Regression: Disarib Demonstrates Superior Efficacy to Venetoclax (ABT-199) in Mouse Xenograft and Allograft Models

Head-to-head comparison in mouse models revealed that Disarib (25 mg/kg, oral, daily) achieved significantly greater tumor growth inhibition (TGI) than Venetoclax (ABT-199) at equivalent doses [1]. In a REH leukemia xenograft model, Disarib reduced tumor volume by 78% ± 6% after 21 days of treatment, compared to 52% ± 8% reduction with Venetoclax (p < 0.05) [1]. In an Ehrlich ascites carcinoma (EAC) allograft model, Disarib administration (25 mg/kg) resulted in complete tumor regression in 4 of 8 mice, whereas Venetoclax produced partial regression only [1]. Additionally, Disarib exhibited platelet-sparing properties in vivo, with platelet counts remaining >90% of control values, in contrast to the 30-40% reduction observed with ABT-263 and the mild reduction reported for Venetoclax [2].

in vivo efficacy xenograft tumor regression comparative oncology

Encapsulated Disarib (P123D) Enhances Cytotoxicity by 40-45% in Breast Adenocarcinoma vs. Free Disarib, Overcoming Poor Aqueous Solubility

Disarib exhibits poor aqueous solubility, limiting its bioavailability and therapeutic potential [1]. Encapsulation within Pluronic P123 block copolymer micelles (P123D formulation) produced nanoparticles with a mean diameter of 29.2 nm and an encapsulation efficiency of 75% [1]. In mouse breast adenocarcinoma (EAC) cells, P123D micelles demonstrated a 40-45% increase in cytotoxicity compared to free Disarib at equivalent concentrations (IC50 reduction from 8.2 µM to 4.7 µM) [1]. In human leukemic (REH) and mouse lymphoma (EL4) cell lines, the enhancement was more modest (10-20%), but the formulation significantly improved Disarib's aqueous dispersibility, enabling in vivo administration without DMSO [1]. The release profile was biphasic, with an initial burst release of 35% within 4 h followed by sustained release over 72 h [1].

nanomedicine drug delivery solubility enhancement

Scalable Synthesis and GLP-Grade Purity: Disarib Multigram Production Achieves 98.8% Purity with Preserved Biological Activity

A recently reported scalable synthetic route enables multigram production of Disarib with optimized yield and purity. The revised six-step synthesis achieved an overall yield improvement from <5% to 18.5% and final purity of 98.8% as determined by HPLC [1]. Importantly, Disarib synthesized via this large-scale route was compared head-to-head with in-house synthesized material in GLP-certified studies: cytotoxicity profiles (IC50 values in REH and NALM6 cells), cell cycle arrest patterns (G0/G1 arrest at 48 h), and in vivo pharmacokinetics (Cmax = 2.1 µg/mL, Tmax = 4 h, AUC0-24 = 28.5 µg·h/mL) were statistically indistinguishable between batches [1]. Tumor regression efficacy in REH xenografts was also comparable, with no significant batch-to-batch variability [1].

chemical synthesis scale-up purity analysis

Favorable Preclinical Toxicology Profile: Disarib Exhibits No Significant Organ Toxicity, Hematological Abnormalities, or Mortality in 90-Day Rodent Studies

In a comprehensive 90-day repeat-dose oral toxicity study in Wistar rats, Disarib (up to 1000 mg/kg/day) produced no mortality, no significant changes in body weight, organ weight, or food/water consumption, and no histopathological abnormalities in liver, kidney, spleen, or bone marrow [1]. Hematological parameters—including RBC, WBC, platelet counts, hemoglobin, and differential leukocyte counts—remained within normal reference ranges across all dose groups [1]. In a separate acute toxicity study, the LD50 of Disarib in rats exceeded 2000 mg/kg, and a 45-day sub-chronic study revealed no observable adverse effect level (NOAEL) of 1000 mg/kg [2]. This safety profile contrasts favorably with earlier BCL2 inhibitors such as ABT-263, which caused dose-limiting thrombocytopenia, and Obatoclax, which induced neurological toxicity [3].

preclinical toxicology safety pharmacology chronic toxicity

Disarib Procurement Use Cases: Validated Application Scenarios for Oncology, Chemical Biology, and Drug Development


Preclinical In Vivo Efficacy Studies in BCL2-Dependent Hematologic and Solid Tumor Models

Disarib is ideally suited for mouse xenograft and allograft studies of BCL2-overexpressing cancers, including B-cell leukemias (REH, NALM6), triple-negative breast cancer (MDA-MB-231, MDA-MB-468), and head and neck squamous cell carcinoma [1][2]. Its demonstrated superiority to Venetoclax in tumor growth inhibition (78% vs 52% TGI in REH xenografts) and complete regression in EAC allografts provides a strong evidence base for selecting Disarib over alternative BCL2 inhibitors for in vivo oncology programs [3]. The favorable 90-day toxicology profile (NOAEL 1000 mg/kg) supports longer-duration efficacy studies without confounding toxicity signals [4].

Combination Therapy Research with Paclitaxel or Other Chemotherapeutics

Disarib exhibits synergistic cytotoxicity when combined with paclitaxel in breast cancer and leukemia cell lines, with combination indices (CI) < 1.0 indicating true synergy [3]. This combinatorial potential, coupled with Disarib's unique BH1 domain binding, makes it a valuable tool for investigating rational combination strategies that may overcome resistance to BH3 mimetics [5]. Researchers designing combination regimens can leverage Disarib's orthogonal mechanism to Venetoclax to explore novel synthetic lethal interactions.

Nanomedicine and Drug Delivery Research Using P123D-Encapsulated Disarib

For laboratories developing nanoparticle-based BCL2 inhibitor formulations, P123D micelles represent a validated platform with characterized physicochemical properties (29.2 nm size, 75% encapsulation efficiency) and demonstrated 40-45% enhancement in cytotoxicity over free Disarib [6]. This system is particularly valuable for studies requiring aqueous-compatible, DMSO-free administration of Disarib in vivo, as the encapsulation overcomes the compound's inherent poor aqueous solubility [6].

Chemical Biology Studies of BCL2 Protein-Protein Interaction Networks

Disarib's selective disruption of BCL2-BAK interaction while sparing BCL2-BAX, BIM, and PUMA interactions makes it an indispensable chemical probe for dissecting the BCL2 family interaction network [5]. Researchers investigating apoptosis regulation can use Disarib to selectively interrogate the BCL2-BAK axis without perturbing other BCL2-mediated interactions, a level of specificity not achievable with Venetoclax or pan-BCL2 inhibitors [5][7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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